molecular formula C27H36O5 B601248 Betamethasone 9(11)-ene CAS No. 16125-28-3

Betamethasone 9(11)-ene

Cat. No.: B601248
CAS No.: 16125-28-3
M. Wt: 440.58
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Betamethasone 9(11)-ene is a chemical compound that is often encountered as an impurity in the synthesis and formulation of Betamethasone Valerate, a corticosteroid used in the treatment of various inflammatory and autoimmune conditions. This impurity is significant in pharmaceutical quality control to ensure the safety and efficacy of the final product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Betamethasone 9(11)-ene typically involves the degradation or side reactions during the production of Betamethasone Valerate. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the formation of the impurity.

Industrial Production Methods

In industrial settings, the production of this compound is usually minimized through stringent quality control measures. when it is produced, it is often isolated and characterized using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure that its levels remain within acceptable limits.

Chemical Reactions Analysis

Types of Reactions

Betamethasone 9(11)-ene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may produce dehydrogenated compounds.

Scientific Research Applications

Betamethasone 9(11)-ene has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of Betamethasone Valerate.

    Biology: Studied for its potential biological activity and interactions with cellular components.

    Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties to understand its impact on drug efficacy and safety.

    Industry: Used in the development and validation of analytical methods for quality control in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of Betamethasone 9(11)-ene is not as well-studied as that of Betamethasone Valerate itself. it is believed to interact with similar molecular targets, such as glucocorticoid receptors, and may influence inflammatory pathways by modulating the expression of specific genes and proteins involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

    Betamethasone Valerate: The parent compound, used widely in medical treatments.

    Betamethasone Dipropionate: Another ester of Betamethasone with similar therapeutic uses.

    Betamethasone Acetate: A different ester form with distinct pharmacokinetic properties.

Uniqueness

Betamethasone 9(11)-ene is unique in that it is primarily encountered as an impurity rather than a therapeutic agent. Its presence and concentration are critical in ensuring the quality and safety of Betamethasone Valerate formulations. Unlike its parent compound and other esters, it is not used therapeutically but is essential for analytical and quality control purposes.

Properties

IUPAC Name

[(8S,10S,13S,14S,16S,17R)-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O5/c1-5-6-7-24(31)32-27(23(30)16-28)17(2)14-22-20-9-8-18-15-19(29)10-12-25(18,3)21(20)11-13-26(22,27)4/h10-12,15,17,20,22,28H,5-9,13-14,16H2,1-4H3/t17-,20+,22-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWBLDMZUXMBDQ-RQSDUSTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1(C(CC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16125-28-3
Record name Betamethasone valerate delta-9(11)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016125283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BETAMETHASONE VALERATE .DELTA.-9(11)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGH6J3DYH2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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